molecular formula C15H10BrF2NO B5751967 N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide

N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide

Cat. No.: B5751967
M. Wt: 338.15 g/mol
InChI Key: SCBRSZILLDINDD-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its potential as a versatile tool for studying various biological pathways and disease processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide. One potential direction is to further elucidate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the development of new materials with unique properties. Additionally, it may be worthwhile to investigate its potential as a diagnostic tool for detecting specific disease biomarkers.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4-bromo-2-fluoroaniline and 4-fluorobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, it has been used to synthesize new materials with unique properties, such as high thermal stability and electrical conductivity. In nanotechnology, it has been studied for its potential applications in the development of nanoscale devices and sensors.

Properties

IUPAC Name

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2NO/c16-11-4-7-14(13(18)9-11)19-15(20)8-3-10-1-5-12(17)6-2-10/h1-9H,(H,19,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBRSZILLDINDD-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.